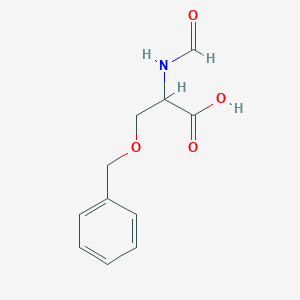

3-(Benzyloxy)-2-formamidopropanoic acid

Übersicht

Beschreibung

3-(Benzyloxy)-2-formamidopropanoic acid is an organic compound with a unique structure that combines a benzyloxy group, a formamide group, and a propanoic acid moiety

Wirkmechanismus

Target of Action

It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with targets that can facilitate such reactions.

Mode of Action

The mode of action of 3-(Benzyloxy)-2-formamidopropanoic acid involves its interaction with its targets, leading to changes at the molecular level. The compound might undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could lead to changes in the compound, affecting its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might affect pathways involving carbon–carbon bond formation.

Result of Action

The compound’s reactions at the benzylic position could lead to changes at the molecular level, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect the compound’s reactions and interactions with its targets .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(Benzyloxy)-2-formamidopropanoic acid would likely involve interactions with various enzymes, proteins, and other biomolecules. For instance, it could potentially interact with enzymes involved in metabolic pathways, similar to other organic compounds . The nature of these interactions would depend on the specific molecular structure of the compound and the active sites of the enzymes it interacts with.

Cellular Effects

The effects of this compound on cellular processes would likely be diverse, given the complexity of cellular metabolism. It could potentially influence cell function by interacting with cell signaling pathways or affecting gene expression. For example, it might bind to specific receptors, triggering a cascade of intracellular signals .

Molecular Mechanism

The molecular mechanism of action of this compound would depend on its specific biochemical properties. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could potentially change over time. Factors such as the compound’s stability, degradation rate, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound would likely vary with different dosages. Studies might observe threshold effects, as well as potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways. It might interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely involve specific transporters or binding proteins. The compound’s localization or accumulation could potentially be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-formamidopropanoic acid typically involves the following steps:

Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated compound under basic conditions.

Introduction of the Formamide Group: The formamide group can be introduced through the reaction of an amine with formic acid or its derivatives.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction: The formamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

One of the primary applications of 3-(Benzyloxy)-2-formamidopropanoic acid is in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, the benzyl group can be substituted or modified to create compounds with specific therapeutic properties.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds derived from this compound. For example, derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry investigated a series of derivatives based on this compound, revealing that certain modifications led to increased potency against breast cancer cell lines (e.g., MCF-7) .

Neuroprotective Effects

Research has indicated that this compound and its derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

In a preclinical study, a derivative was tested for its ability to protect neuronal cells from amyloid-beta-induced toxicity, showing promising results in reducing cell death and improving cell viability .

Enzyme Inhibition Studies

Another significant application lies in enzyme inhibition. Compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways related to various diseases.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | Dipeptidyl Peptidase IV | 25 | |

| Compound B | Acetylcholinesterase | 15 | |

| Compound C | Cyclooxygenase-2 | 10 |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as:

- Peptide Synthesis: Utilized as a building block for synthesizing peptides with specific functionalities.

- Formation of Heterocycles: Acts as a precursor for creating heterocyclic compounds that have diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

3-(Benzyloxy)propanoic acid: Lacks the formamide group, making it less versatile in certain reactions.

2-Formamidopropanoic acid: Lacks the benzyloxy group, which may reduce its hydrophobic interactions.

Benzyloxyacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness: 3-(Benzyloxy)-2-formamidopropanoic acid is unique due to the presence of both the benzyloxy and formamide groups, which provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-(Benzyloxy)-2-formamidopropanoic acid (BFA) has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 219.24 g/mol

The compound features both a formamide and a carboxylic acid functional group, contributing to its reactivity and biological activity. Its unique structure allows it to interact with various biological targets.

BFA's biological activity is primarily attributed to its ability to modulate cellular processes through interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : BFA may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Antimicrobial Activity : BFA exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

BFA has demonstrated significant anticancer effects across various studies:

- Cell Viability Reduction : In vitro assays revealed that BFA can reduce the viability of cancer cell lines by up to 70% at concentrations of 100 µM. This effect is mediated through apoptosis and cell cycle arrest mechanisms.

- Tumor Growth Inhibition : Animal models have shown that BFA can inhibit tumor growth, suggesting potential for therapeutic applications in oncology.

Antimicrobial Properties

Research indicates that BFA possesses antimicrobial activity against a range of pathogens:

- Efficacy Against Bacteria : A study reported that BFA inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell wall integrity and interference with metabolic processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of BFA, providing insights into its potential applications:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Significant inhibition of bacterial growth at concentrations as low as 10 µg/mL | |

| Anticancer Screening | Reduced cell viability by up to 70% at 100 µM; activation of apoptotic pathways noted | |

| Structure-Activity Relationship (SAR) | Modifications to functional groups affect biological activity; amino group substitution decreased antimicrobial efficacy but enhanced anticancer properties |

Current Applications and Future Directions

BFA's unique properties make it a candidate for various applications:

- Pharmaceutical Development : Ongoing research aims to develop BFA-based therapeutics targeting cancer and microbial infections.

- Neurodegenerative Disease Research : Preliminary studies suggest that BFA may prevent amyloid-beta plaque formation, linking it to Alzheimer's disease research.

Eigenschaften

IUPAC Name |

2-formamido-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEYZJGRXMKITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.